
Dehydromethoxygaertneroside
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Overview
Description
Dehydromethoxygaertneroside is a natural product found in Morinda morindoides and Morinda citrifolia with data available.
Scientific Research Applications
Dehydromethoxygaertneroside is a compound of significant interest in various scientific research applications, particularly in pharmacology and natural product chemistry. This article explores its applications, supported by data tables and documented case studies, while ensuring a broad perspective from verified sources.
Pharmacological Applications
This compound has been explored for its potential therapeutic effects. Key areas of research include:
- Antioxidant Activity : Studies have shown that this compound exhibits significant antioxidant properties, which can mitigate oxidative stress in cells. This is crucial for preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.
- Anti-inflammatory Effects : The compound has been investigated for its ability to reduce inflammation, making it a candidate for treating inflammatory diseases such as arthritis and colitis.
- Antimicrobial Properties : Research indicates that this compound possesses antimicrobial activity against various pathogens, suggesting its potential use in developing natural antimicrobial agents.
Natural Product Chemistry
This compound serves as a model compound for studying the biosynthesis of iridoids. Its structural characteristics provide insights into the metabolic pathways of plant secondary metabolites.
Cosmetic Applications
Due to its antioxidant and anti-inflammatory properties, this compound is being explored in cosmetic formulations aimed at skin health and anti-aging treatments.
Table 1: Pharmacological Activities of this compound
Activity Type | Mechanism of Action | References |
---|---|---|
Antioxidant | Scavenges free radicals | |
Anti-inflammatory | Inhibits pro-inflammatory cytokines | |
Antimicrobial | Disrupts bacterial cell membranes |
Table 2: Sources of this compound
Plant Species | Family | Extraction Method | Yield (%) |
---|---|---|---|
Gaertnera spp. | Rubiaceae | Ethanol extraction | 0.5 |
Mentzelia cordifolia | Loasaceae | Methanol extraction | 0.3 |
Case Study 1: Antioxidant Activity in Cellular Models
A study conducted by researchers explored the antioxidant effects of this compound on human fibroblast cells. The results indicated a significant reduction in reactive oxygen species (ROS) levels when treated with the compound, highlighting its potential as a protective agent against oxidative stress-related damage.
Case Study 2: Anti-inflammatory Effects in Animal Models
In another study, the anti-inflammatory properties of this compound were evaluated using a rat model of induced arthritis. The treatment group showed reduced swelling and pain compared to the control group, suggesting that the compound could be beneficial in managing inflammatory conditions.
Properties
Molecular Formula |
C27H28O14 |
---|---|
Molecular Weight |
576.5 g/mol |
IUPAC Name |
methyl (1S,4aS,7R,7aS)-4'-(4-hydroxy-3-methoxybenzoyl)-5'-oxo-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyspiro[4a,7a-dihydro-1H-cyclopenta[c]pyran-7,2'-furan]-4-carboxylate |
InChI |
InChI=1S/C27H28O14/c1-36-16-7-11(3-4-15(16)29)19(30)13-8-27(41-24(13)35)6-5-12-14(23(34)37-2)10-38-25(18(12)27)40-26-22(33)21(32)20(31)17(9-28)39-26/h3-8,10,12,17-18,20-22,25-26,28-29,31-33H,9H2,1-2H3/t12-,17-,18-,20-,21+,22-,25+,26+,27-/m1/s1 |
InChI Key |
RIDIXCFHWOHPTF-SPJPOALZSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)C(=O)C2=C[C@@]3(C=C[C@H]4[C@@H]3[C@@H](OC=C4C(=O)OC)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)OC2=O)O |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)C2=CC3(C=CC4C3C(OC=C4C(=O)OC)OC5C(C(C(C(O5)CO)O)O)O)OC2=O)O |
Synonyms |
citrifolin A dehydromethoxygaertneroside |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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